1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid
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Overview
Description
The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It’s often used in the protection of amines, particularly in the field of peptide synthesis . The compound you’re asking about seems to be a cyclohexene derivative with a Boc-protected amino group and a carboxylic acid group.
Synthesis Analysis
The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Scientific Research Applications
Crystallographic Characterization
The crystal structures of derivatives of 1-aminocyclohexane-1-carboxylic acid, including Boc-protected versions, have been determined to understand their conformational behavior. These structures often adopt a perfect chair conformation for the cyclohexane ring, with the amino group typically occupying an axial position. This information is crucial for designing peptides and peptidomimetics with desired structural properties (Valle et al., 1988).
Synthesis of β-Amino Acids
Research on the synthesis of enantiomerically pure β-amino acids from cyclohexane derivatives has shown efficient methods to obtain these important building blocks for helical β-peptides. The N-BOC-protected derivatives are particularly relevant for facilitating the synthesis of peptides with specific conformational constraints (Berkessel et al., 2002).
Enantiopure Pyrrolizidinone Amino Acid Synthesis
The synthesis of enantiopure pyrrolizidinone amino acids, utilizing Boc-protected intermediates, has been explored for their potential as conformationally rigid dipeptide surrogates. This research is instrumental in examining the conformation-activity relationships of biologically active peptides, offering insights into the structural requisites for biological activity (Dietrich & Lubell, 2003).
Development of Triazole-based Scaffolds
Innovations in synthesizing triazole amino acids for peptidomimetic frameworks have utilized Boc-protected intermediates to navigate the challenges posed by potential rearrangements during chemical reactions. This work underpins the development of compounds with significant biological activities, including inhibitors with specific target interactions (Ferrini et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of “1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid” is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protecting group for these amino groups during organic synthesis .
Mode of Action
The compound, being a Boc-protected amino acid, interacts with its targets by forming a carbamate . This interaction is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The compound affects the biochemical pathways involved in the protection of amino groups during organic synthesis . It allows for transformations of other functional groups while keeping the amino group unchanged . The compound also plays a role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
For instance, the Boc group is stable towards most nucleophiles and bases .
Result of Action
The result of the compound’s action is the protection of the amino group in the target molecules . This protection allows for the successful completion of organic synthesis reactions without the amino group being affected . The compound also contributes to the success of the Suzuki–Miyaura (SM) cross-coupling reaction .
Action Environment
The action of “1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid” can be influenced by environmental factors such as pH and temperature . For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The compound is also stable in various pH conditions .
properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h5H,6-8H2,1-4H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVAAFYUFUMGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-amchec-OH |
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